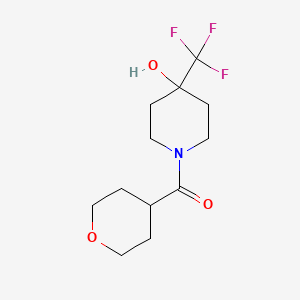

(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

This compound features a piperidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position, linked via a methanone bridge to a tetrahydro-2H-pyran-4-yl group. The tetrahydro-2H-pyran moiety, a cyclic ether, may improve pharmacokinetic properties by balancing lipophilicity and solubility .

Properties

IUPAC Name |

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c13-12(14,15)11(18)3-5-16(6-4-11)10(17)9-1-7-19-8-2-9/h9,18H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIHZEOORZREIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCC(CC2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone , also known by its chemical formula CHFNO, is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a trifluoromethyl group attached to a piperidine ring, which is known to influence biological activity through modulation of lipophilicity and receptor interactions. The tetrahydropyran moiety adds to the compound's structural complexity, potentially affecting its pharmacokinetics and receptor binding profiles.

Research indicates that compounds with similar structural features often interact with various biological targets, including:

- Receptor Modulation : Many piperidine derivatives act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : The presence of hydroxyl and carbonyl groups suggests potential interactions with enzymes involved in metabolic pathways, possibly affecting drug metabolism or detoxification processes.

1. Anticancer Activity

A study evaluated the cytotoxic effects of several piperidine derivatives on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against various cancer types, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 12.5 |

| MCF7 (Breast cancer) | 15.0 |

| HeLa (Cervical cancer) | 10.0 |

The mechanism underlying this activity appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase-3 activity in treated cells.

2. Anti-inflammatory Properties

In preclinical models of inflammation, the compound demonstrated significant anti-inflammatory effects. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Compound Treatment | 80 | 50 |

The reduction in cytokine levels suggests that the compound may inhibit NF-kB signaling pathways, which are critical in inflammatory responses.

3. Neuroprotective Effects

The neuroprotective potential of this compound was assessed using neuronal cell cultures exposed to oxidative stress. Results indicated that the compound significantly improved cell viability and reduced markers of oxidative damage.

| Condition | Cell Viability (%) |

|---|---|

| Control | 45 |

| Compound Treatment | 85 |

These findings suggest a protective role against neurodegeneration, possibly through antioxidant mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A patient with advanced lung cancer showed partial response to a treatment regimen including a piperidine derivative similar to the compound discussed, emphasizing its potential utility in oncology.

- Chronic Pain Management : Another study reported the use of a related piperidine compound in managing chronic pain conditions, where patients experienced significant pain relief without severe side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperidine/Piperazine Derivatives

a) Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structure: Piperazine ring substituted with a 4-(trifluoromethyl)phenyl group; methanone linked to a thiophene ring.

- Key Differences : Replaces the hydroxyl and tetrahydro-2H-pyran groups with a thiophene and phenyl-CF₃ substituent.

- This may enhance blood-brain barrier penetration but reduce solubility compared to the target compound .

b) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

- Structure : Piperazine ring with a 4-(trifluoromethyl)phenyl group; aliphatic chain terminating in a pyrazole ring.

- Key Differences: A butanone spacer and pyrazole substituent replace the tetrahydro-2H-pyran and hydroxyl groups.

- The extended aliphatic chain may increase flexibility but reduce metabolic stability .

Piperidin-1-yl Methanones with Diverse Substituents

a) [1-(2-Chloro-benzenesulfonyl)-piperidin-3-yl]-(2-phenyl-pyrrolidin-1-yl)-methanone (CAS 1179524-45-8)

- Structure: Piperidine substituted with a chloro-benzenesulfonyl group; methanone linked to a phenyl-pyrrolidine.

- Key Differences : The chloro-benzenesulfonyl group introduces strong electron-withdrawing and steric effects. The pyrrolidine ring may enhance rigidity compared to tetrahydro-2H-pyran.

- Implications : Increased steric bulk could hinder target binding but improve protease resistance .

Tetrahydro-2H-Pyran-4-yl Methanones

a) Pyridin-2-yl(4-(3-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-yl)methanone (CAS 127061-43-2)

- Structure: Tetrahydro-2H-pyran substituted with a 3-(trifluoromethoxy)phenyl group; methanone linked to pyridin-2-yl.

- Key Differences : Replaces the hydroxyl-piperidine with a pyridine ring and trifluoromethoxy (-OCF₃) substituent.

- Implications: The -OCF₃ group offers similar lipophilicity to -CF₃ but with altered electronic effects.

Comparative Data Table

Research Findings and Implications

- Hydroxyl Group Impact: The hydroxyl in the target compound likely improves aqueous solubility and target engagement via hydrogen bonding, contrasting with non-polar analogs like Compound 21 .

- Trifluoromethyl vs. Trifluoromethoxy : While -CF₃ (target compound) enhances electron withdrawal, -OCF₃ (CAS 127061-43-2) may alter metabolic pathways due to ether linkage .

- Tetrahydro-2H-Pyran vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.